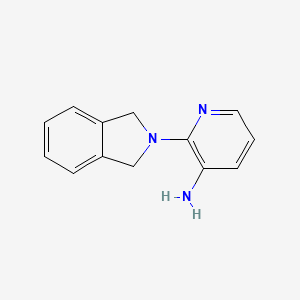
2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
Übersicht
Beschreibung
“2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Molecular Structure Analysis
The molecular structure of “this compound” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is not well understood, but it is believed to involve the binding of the compound to specific biological targets. The compound has been found to interact with a variety of enzymes and receptors, and has been found to possess a wide range of biological activities.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, the compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, the compound has been found to possess a variety of other biological activities, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as the inhibition of the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Furthermore, the compound has been found to possess a wide range of biological activities, making it an attractive candidate for use in laboratory experiments. However, the compound has also been found to possess a variety of side effects, including the potential for toxicity at high concentrations, and the potential for interactions with other compounds.
Zukünftige Richtungen
Future research directions for 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine include further investigation into its mechanism of action, as well as further exploration of its potential applications in the fields of medicinal chemistry and biochemistry. In addition, further research is needed to determine the optimal dosage and administration of the compound, as well as to explore the potential for interactions with other compounds. Furthermore, further research is needed to explore the potential for the compound to be used in the treatment of various diseases and conditions, as well as to explore the potential for the compound to be used in the development of novel drugs. Finally, further research is needed to explore the potential for the compound to be used in the development of new diagnostic and therapeutic tools.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been found to possess a variety of other biological activities, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as the inhibition of the activity of certain receptors.
Eigenschaften
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-6-3-7-15-13(12)16-8-10-4-1-2-5-11(10)9-16/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQVQFCUNAXAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)


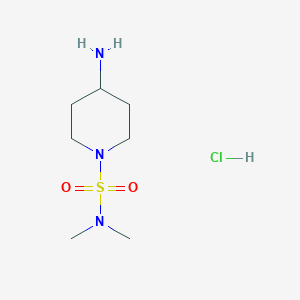
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
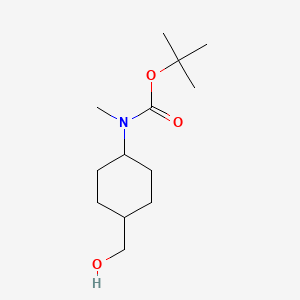

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)

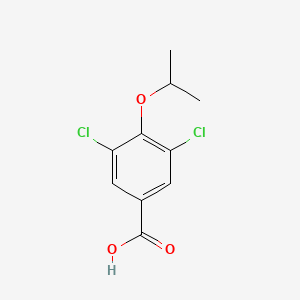
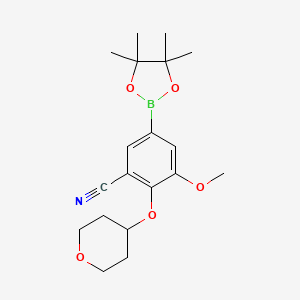
![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)
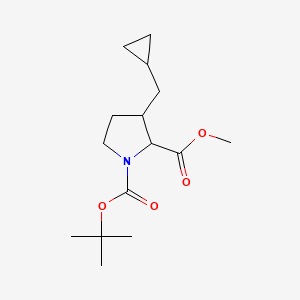
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)